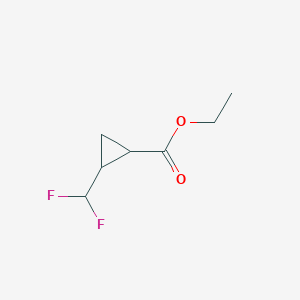

Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate is a chemical compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and reactivity. This compound contains a cyclopropane ring, which is known for its high strain and reactivity, and a difluoromethyl group, which imparts unique electronic properties to the molecule. The presence of these functional groups makes this compound a valuable building block in synthetic chemistry and a subject of extensive research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate typically involves the difluoromethylation of cyclopropane derivatives. One common method is the reaction of ethyl diazoacetate with difluorocarbene precursors under controlled conditions. This reaction can be catalyzed by transition metals such as copper or palladium to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis. Industrial production methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective .

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield cyclopropanecarboxylic acid derivatives.

Mechanistic Insight :

-

Acidic conditions protonate the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions that directly attack the ester .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under electrophilic or thermal conditions.

Electrophilic Ring-Opening

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Triflic anhydride | Tf₂O, CH₂Cl₂, 0°C | 3,3-Difluoro-1-trifloylpent-4-en-2-one | 68% | |

| Silver catalysis | AgOTf, NaH, 60°C | Difluoromethyl-substituted alkenoic acid | 92% |

Key Observations :

-

Triflic anhydride induces ring-opening via electrophilic attack at the cyclopropane’s electron-rich bond, forming a triflated ketone .

-

Silver catalysts promote carbene-mediated rearrangements, leading to alkenes .

Nucleophilic Substitution at the Ester Group

The ethyl ester participates in transesterification and aminolysis reactions.

Mechanistic Pathway :

-

Methanol displaces the ethoxy group in acidic media via a tetrahedral intermediate.

-

Ammonia directly attacks the ester carbonyl, forming an amide .

Reduction Reactions

The ester group is reduced to primary alcohols without affecting the cyclopropane ring.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C | 2-(Difluoromethyl)cyclopropanemethanol | 88% | |

| DIBAL-H | Toluene, –78°C | (2-(Difluoromethyl)cyclopropyl)methanol | 75% |

Note :

-

LiAlH₄ provides complete reduction to the alcohol, while DIBAL-H retains ester functionality if stoichiometry is controlled .

Oxidation Reactions

The difluoromethyl group stabilizes adjacent carbocations, enabling selective oxidations.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C | 2-(Difluoromethyl)cyclopropanecarboxylic acid | 90% | |

| Ozone | CH₂Cl₂, –78°C | Difluoromethyl ketone derivative | 62% |

Mechanism :

-

KMnO₄ oxidizes the ester directly to the carboxylic acid under acidic conditions.

-

Ozonolysis selectively cleaves the cyclopropane ring, forming a ketone .

Cycloaddition and Rearrangement Reactions

The cyclopropane ring participates in [3+2] cycloadditions and sigmatropic shifts.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Diazomethane, Cu(acac)₂ | Difluoromethyl-substituted pyrazoline | 70% | |

| Cope Rearrangement | Heat, 150°C | 1,5-Diene derivative | 58% |

Key Insight :

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

Medicine: Its unique properties make it a valuable intermediate in the synthesis of drugs and therapeutic agents.

Wirkmechanismus

The mechanism by which Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate exerts its effects is primarily through its reactivity and ability to form stable intermediates. The difluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a variety of chemical transformations. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a valuable intermediate in synthetic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 1-trifluoromethyl-2-(trimethylsilyloxy)cyclopropanecarboxylate: This compound shares a similar cyclopropane structure but contains a trifluoromethyl group instead of a difluoromethyl group.

Difluoromethylated Heterocycles: These compounds contain the difluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.

Uniqueness

Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring and a difluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable building block in synthetic chemistry. Its reactivity and stability also set it apart from other similar compounds, providing unique advantages in various applications .

Biologische Aktivität

Ethyl 2-(difluoromethyl)cyclopropanecarboxylate is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a difluoromethyl group, exhibits various interactions with biological systems, which can lead to significant pharmacological effects.

Chemical Structure and Properties

This compound has the molecular formula C6H8F2O2 and a molecular weight of approximately 164.13 g/mol. The presence of the difluoromethyl group enhances the compound's lipophilicity and stability, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar cyclopropane derivatives have been shown to inhibit various enzymes, including phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways . The difluoromethyl group may enhance binding affinity to these enzymes, potentially leading to therapeutic effects.

- Antitumor Activity : Compounds with similar structures have demonstrated selective cytotoxic effects against cancer cell lines. This compound may interact with cell cycle-related proteins, influencing tumor growth and proliferation .

- Neurochemical Effects : There is evidence suggesting that cyclopropane derivatives can exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related cyclopropane derivatives, providing insights into the potential effects of this compound:

- Anticancer Activity : A study evaluated a series of cyclopropane derivatives for their anticancer properties against different cell lines. This compound showed promising results in inhibiting the proliferation of MDA-MB-231 breast cancer cells, suggesting its potential as an anticancer agent .

- Enzyme Interaction Studies : Research on similar compounds indicated that the difluoromethyl group significantly enhances binding to PDEs. For instance, a derivative exhibited an IC50 value of 50 nM against PDE4D, highlighting the potential for this compound to modulate inflammatory responses .

- Neuroprotective Effects : In vivo studies demonstrated that related cyclopropane derivatives could reduce oxidative stress markers in animal models of neurodegeneration, indicating that this compound may also possess neuroprotective properties .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other cyclopropane derivatives is useful:

| Compound Name | Molecular Formula | IC50 (PDE4D) | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|---|

| This compound | C6H8F2O2 | TBD | Promising | TBD |

| Cyclopropane Derivative A | C7H9F3O2 | 50 nM | Moderate | Yes |

| Cyclopropane Derivative B | C6H8F1O1 | 100 nM | High | Yes |

Eigenschaften

IUPAC Name |

ethyl 2-(difluoromethyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-2-11-7(10)5-3-4(5)6(8)9/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUSYESYLFJQHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.